4-methyl-N-{3-[(4-nitrophenyl)amino]propyl}benzamide
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Overview
Description
4-methyl-N-{3-[(4-nitrophenyl)amino]propyl}benzamide is an organic compound with the molecular formula C17H19N3O3 It is a benzamide derivative characterized by the presence of a 4-methyl group on the benzene ring and a 4-nitrophenylamino group attached to the propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{3-[(4-nitrophenyl)amino]propyl}benzamide typically involves the following steps:
Nitration: The starting material, 4-methylbenzamide, undergoes nitration to introduce the nitro group at the para position of the benzene ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Amidation: The resulting 4-methyl-N-(4-aminophenyl)benzamide is reacted with 3-bromopropylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{3-[(4-nitrophenyl)amino]propyl}benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The benzamide moiety can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-methyl-N-{3-[(4-aminophenyl)amino]propyl}benzamide.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4-methyl-N-{3-[(4-nitrophenyl)amino]propyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-methyl-N-{3-[(4-nitrophenyl)amino]propyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-{3-[(4-aminophenyl)amino]propyl}benzamide: A reduced form of the compound with an amino group instead of a nitro group.
4-methyl-N-{3-[(4-chlorophenyl)amino]propyl}benzamide: A halogenated derivative with a chlorine atom replacing the nitro group.
4-methyl-N-{3-[(4-methoxyphenyl)amino]propyl}benzamide: An alkylated derivative with a methoxy group replacing the nitro group.
Uniqueness
4-methyl-N-{3-[(4-nitrophenyl)amino]propyl}benzamide is unique due to the presence of both a nitro group and a benzamide moiety, which confer distinct chemical and biological properties. The nitro group allows for redox reactions, while the benzamide moiety provides a scaffold for further functionalization and interaction with biological targets.
Properties
IUPAC Name |
4-methyl-N-[3-(4-nitroanilino)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-13-3-5-14(6-4-13)17(21)19-12-2-11-18-15-7-9-16(10-8-15)20(22)23/h3-10,18H,2,11-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYOAMJEHJWGLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCCNC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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